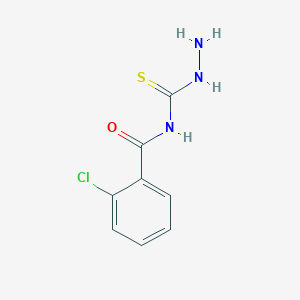![molecular formula C12H8BrN B14468955 5-Bromo-5H-indeno[1,2-B]pyridine CAS No. 72568-66-2](/img/structure/B14468955.png)
5-Bromo-5H-indeno[1,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the class of indenopyridines It is characterized by a fused ring system consisting of an indene moiety and a pyridine ring, with a bromine atom attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5H-indeno[1,2-B]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of enamidoindenes via the Vilsmeier-Haack formylation. this method may not always yield the desired monomer and can lead to the formation of dimers . Another approach involves the reaction of 5H-indeno[1,2-B]pyridine with N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which can be applied to the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indene and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the 5-position.
Grignard Reagents: Used for the formation of 5-hydroxy-5-phenylindeno[1,2-B]pyridine.
Major Products
The major products formed from these reactions include various substituted derivatives of 5H-indeno[1,2-B]pyridine, such as 5-hydroxy-5-phenylindeno[1,2-B]pyridine .
Aplicaciones Científicas De Investigación
5-Bromo-5H-indeno[1,2-B]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo free radical reactions, where the bromine atom is involved in the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
5H-Indeno[1,2-B]pyridine: The parent compound without the bromine atom.
5-Hydroxy-5H-indeno[1,2-B]pyridine: A hydroxylated derivative.
2-Phenyl-5-bromo-5H-indeno[1,2-B]pyridine: A phenyl-substituted derivative.
Uniqueness
5-Bromo-5H-indeno[1,2-B]pyridine is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This bromine substitution enhances its ability to participate in various chemical reactions and increases its potential as a building block for the synthesis of more complex compounds.
Propiedades
Número CAS |
72568-66-2 |
|---|---|
Fórmula molecular |
C12H8BrN |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
5-bromo-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN/c13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H |
Clave InChI |
UFCNEYMPHGUGJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


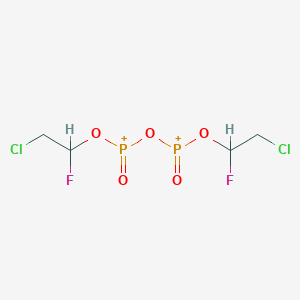
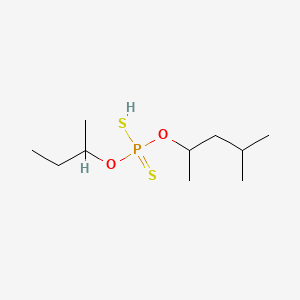
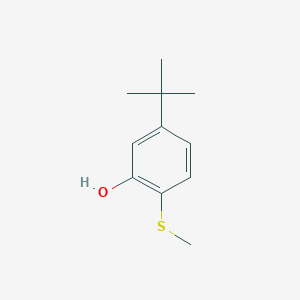
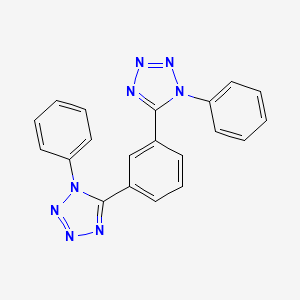
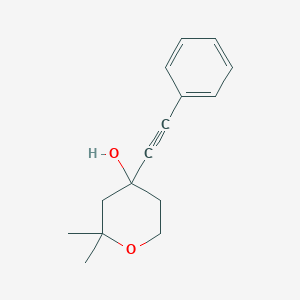
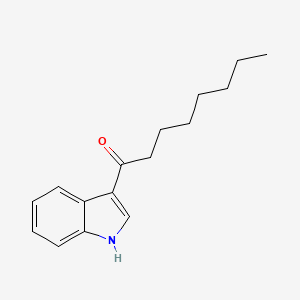
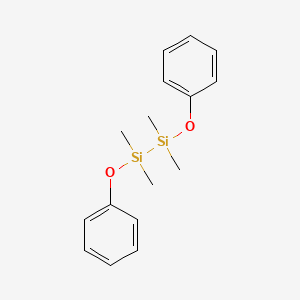

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
